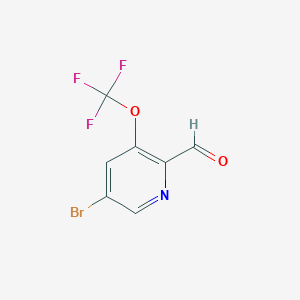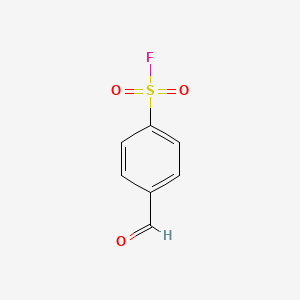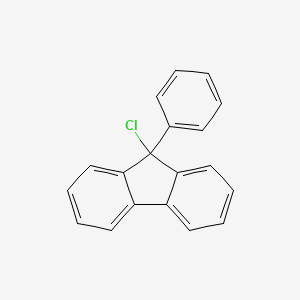
cis-(2-Amino-2-methyl-cyclopentyl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-(2-Amino-2-methyl-cyclopentyl)-methanol: is an organic compound characterized by a cyclopentane ring substituted with an amino group and a hydroxymethyl group in a cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol typically involves the following steps:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, such as cyclopentanone, the compound undergoes a series of reactions to introduce the amino and hydroxymethyl groups.
Hydroxymethylation: The hydroxymethyl group can be introduced via a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with the cyclopentane derivative to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: cis-(2-Amino-2-methyl-cyclopentyl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various substituted cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted cyclopentane derivatives with various functional groups.
Applications De Recherche Scientifique
cis-(2-Amino-2-methyl-cyclopentyl)-methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-(2-Amino-2-methyl-cyclopentyl)-methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-(2-Amino-2-methyl-cyclopentyl)-methanol: The trans isomer of the compound, differing in the spatial arrangement of the amino and hydroxymethyl groups.
2-Amino-2-methyl-cyclopentanol: A related compound lacking the hydroxymethyl group.
2-Methyl-cyclopentylamine: A simpler compound with only the amino group.
Uniqueness
cis-(2-Amino-2-methyl-cyclopentyl)-methanol is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological and chemical properties compared to its trans isomer and other related compounds.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
[(1R,2S)-2-amino-2-methylcyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(8)4-2-3-6(7)5-9/h6,9H,2-5,8H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
CDXIZMCKBSBIMQ-BQBZGAKWSA-N |
SMILES isomérique |
C[C@@]1(CCC[C@H]1CO)N |
SMILES canonique |
CC1(CCCC1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)
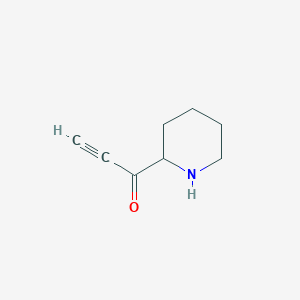
![1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B13152964.png)
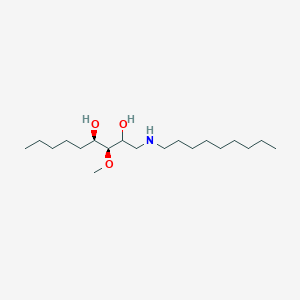


![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)
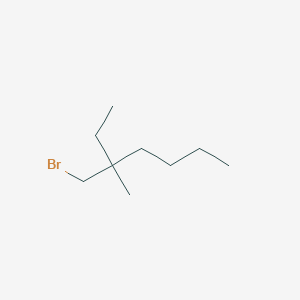

![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one](/img/structure/B13153012.png)

